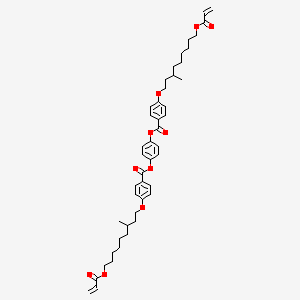
1,4-Phenylene bis(4-((9-(acryloyloxy)-3-methylnonyl)oxy)benzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Phenylene bis(4-((9-(acryloyloxy)-3-methylnonyl)oxy)benzoate) is a chemical compound that is commonly used in scientific research. It is a type of bis-benzoxazole derivative that has been found to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1,4-Phenylene bis(4-((9-(acryloyloxy)-3-methylnonyl)oxy)benzoate) is based on its ability to bind to biomolecules and induce fluorescence. The compound contains a benzoxazole moiety that is responsible for its fluorescent properties. When the compound binds to a biomolecule, it undergoes a conformational change that results in an increase in fluorescence intensity.
Biochemical and Physiological Effects:
1,4-Phenylene bis(4-((9-(acryloyloxy)-3-methylnonyl)oxy)benzoate) has been found to have a range of biochemical and physiological effects. It has been shown to bind to various biomolecules, such as proteins, nucleic acids, and lipids, and induce fluorescence. The compound has also been found to have antioxidant properties, as well as the ability to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,4-Phenylene bis(4-((9-(acryloyloxy)-3-methylnonyl)oxy)benzoate) in lab experiments is its high sensitivity and specificity for the detection of biomolecules. The compound is also relatively easy to synthesize and has a long shelf life. However, one limitation of using the compound is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Direcciones Futuras
There are several future directions for the use of 1,4-Phenylene bis(4-((9-(acryloyloxy)-3-methylnonyl)oxy)benzoate) in scientific research. One potential application is in the development of new fluorescent probes for the detection of biomolecules. The compound could also be used in the development of new photosensitizers for photodynamic therapy. Additionally, there is potential for the compound to be used in the development of new sensors for the detection of heavy metal ions. Further research is needed to explore these potential applications and to better understand the biochemical and physiological effects of the compound.
In conclusion, 1,4-Phenylene bis(4-((9-(acryloyloxy)-3-methylnonyl)oxy)benzoate) is a versatile compound that has a range of scientific research applications. Its ability to bind to biomolecules and induce fluorescence makes it a valuable tool for the detection of various biomolecules. Further research is needed to explore the potential applications of the compound and to better understand its biochemical and physiological effects.
Métodos De Síntesis
1,4-Phenylene bis(4-((9-(acryloyloxy)-3-methylnonyl)oxy)benzoate) is synthesized through a reaction between 4-(9-hydroxy-3-methylnonyl)oxybenzoic acid and acryloyl chloride. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or pyridine. The resulting product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
1,4-Phenylene bis(4-((9-(acryloyloxy)-3-methylnonyl)oxy)benzoate) is commonly used in scientific research as a fluorescent probe for the detection of various biomolecules, such as proteins, nucleic acids, and lipids. It has also been used as a photosensitizer for photodynamic therapy, as well as a sensor for the detection of heavy metal ions.
Propiedades
IUPAC Name |
[4-[4-(3-methyl-9-prop-2-enoyloxynonoxy)benzoyl]oxyphenyl] 4-(3-methyl-9-prop-2-enoyloxynonoxy)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H58O10/c1-5-43(47)53-31-13-9-7-11-15-35(3)29-33-51-39-21-17-37(18-22-39)45(49)55-41-25-27-42(28-26-41)56-46(50)38-19-23-40(24-20-38)52-34-30-36(4)16-12-8-10-14-32-54-44(48)6-2/h5-6,17-28,35-36H,1-2,7-16,29-34H2,3-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYXBHRGDTUIBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCOC(=O)C=C)CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCC(C)CCCCCCOC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H58O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

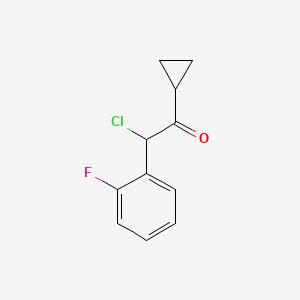
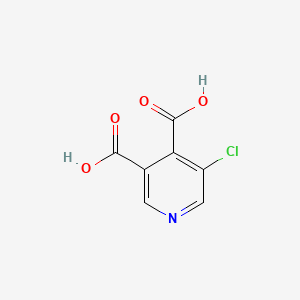
![6-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B599668.png)

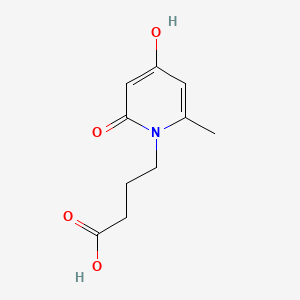

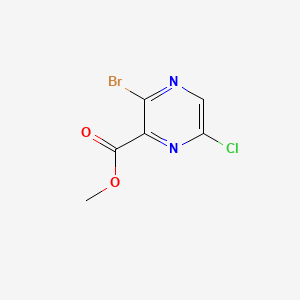
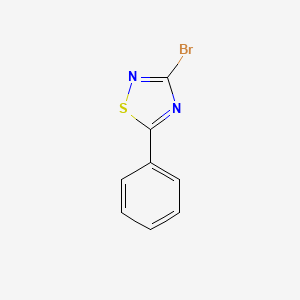
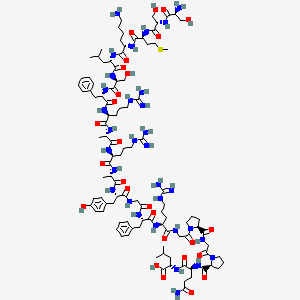

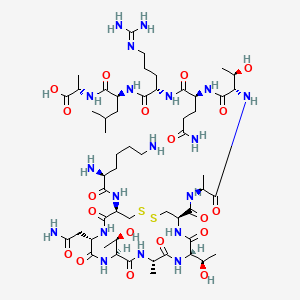
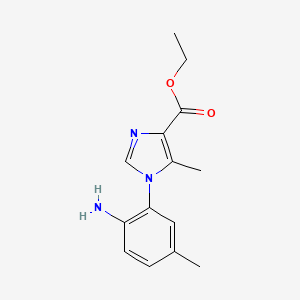
![Sodium;iron(3+);2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B599687.png)
![2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B599688.png)